![molecular formula C13H15NO3 B3004869 N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1050556-59-6](/img/structure/B3004869.png)
N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
The compound "N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various carboxamide derivatives with potential antitumor activities, which can provide insights into the chemical class to which the compound belongs. Carboxamide derivatives have been synthesized and evaluated for their antitumor properties, showing activity against different cancer cell lines and in some cases, curative effects in animal models .
Synthesis Analysis
The synthesis of carboxamide derivatives involves various methods, including the reaction of different starting materials with primary amines or isocyanides, followed by cyclization processes. For instance, the synthesis of dibenzo[1,4]dioxin-1-carboxamides required the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids, which were then converted into the desired carboxamides . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives was achieved by coupling ferrocenylmethyl amine with benzoic acid and substituted fluorobenzoic acids . These methods highlight the versatility and complexity of synthesizing carboxamide derivatives.
Molecular Structure Analysis
The molecular structures of carboxamide derivatives have been characterized using various spectroscopic techniques, including NMR and mass spectrometry. X-ray crystallography has also been employed to determine the crystal structures of some derivatives, providing detailed information on the molecular conformation and intermolecular interactions . These analyses are crucial for understanding the relationship between the structure of carboxamide derivatives and their biological activities.
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions, depending on their specific functional groups and structural features. The papers provided do not detail specific reactions for "N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide," but they do discuss the cyclization reactions involved in the synthesis of related compounds . These reactions are important for the formation of the carboxamide moiety and the overall molecular architecture of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, melting points, and stability, are influenced by their molecular structures. While the provided papers do not offer specific data on the physical and chemical properties of "N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide," they do suggest that the presence of certain substituents can enhance the biological activity of these compounds . Understanding these properties is essential for the development of carboxamide derivatives as potential therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as indole 2 and 3-carboxamide derivatives, have been reported to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in these derivatives allows them to form hydrogen bonds with these targets, often resulting in the inhibition of their activity .
Mode of Action
It can be inferred from related compounds that the carboxamide moiety likely interacts with its targets through hydrogen bonding . This interaction can lead to changes in the target’s function, often resulting in inhibition .
Biochemical Pathways
Similar compounds have been shown to impact a variety of pathways due to their interaction with multiple enzymes and proteins . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.
Pharmacokinetics
In silico assessment of adme properties for related compounds has shown that they are orally bioavailable without blood-brain barrier penetration .
Result of Action
Similar compounds have been shown to exhibit anti-proliferative activities against various cell lines . These compounds have also been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-9-5-6-9)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZSMXQVVOTPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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